molecular formula C13H18O3 B13938546 (4-Isobutoxy-phenyl)-acetic acid, methyl ester CAS No. 61904-54-9

(4-Isobutoxy-phenyl)-acetic acid, methyl ester

Cat. No.: B13938546
CAS No.: 61904-54-9
M. Wt: 222.28 g/mol
InChI Key: KCTOGAHDQAKXEN-UHFFFAOYSA-N
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Description

(4-Isobutoxy-phenyl)-acetic acid, methyl ester is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.2802 g/mol . Its IUPAC Standard InChIKey is KCTOGAHDQAKXEN-UHFFFAOYSA-N . Researchers can leverage its defined chemical structure as a building block or intermediate in synthetic organic chemistry programs. Calculated physical properties for this compound include a boiling point of approximately 626.77 K (353.62 °C) and a melting point of 354.60 K (81.45 °C) . Other estimated thermodynamic properties are a standard enthalpy of formation of -468.89 kJ/mol in the gas phase (ΔfH°gas) and a standard Gibbs free energy of formation of -180.00 kJ/mol (ΔfG°) . The calculated vapor pressure is between 2239.76 kPa at the critical point, and its octanol-water partition coefficient (log Poct/wat) is estimated at 2.44, providing insight into its lipophilicity . This product is intended For Research Use Only. It is not approved for use in humans, animals, or as a food additive, and must not be utilized for diagnostic or therapeutic purposes.

Properties

CAS No.

61904-54-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-[4-(2-methylpropoxy)phenyl]acetate

InChI

InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-11(5-7-12)8-13(14)15-3/h4-7,10H,8-9H2,1-3H3

InChI Key

KCTOGAHDQAKXEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Halogenation and Quaternary Ammonium Salt Route

A patented method (US3968124A) describes the preparation of substituted phenylacetic acid esters via the formation of quaternary ammonium salts from benzyl halides followed by reaction with substituted phenylacetic acids:

  • Step 1: Preparation of quaternary ammonium salts by reacting 3-phenoxybenzyl halide with tertiary amines such as triethylamine or pyridine in inert solvents (diethyl ether, benzene, toluene) at 20–80°C.
  • Step 2: Reaction of these salts with substituted phenylacetic acids in solvents like dimethylformamide or acetone under heating to form the ester.

This method allows for good control over substitution patterns and yields esters of the formula (I), which can be adapted for the 4-isobutoxy substitution by choosing appropriate starting halides and acids.

Esterification and Methylation from 2-(4-Substituted Aryl)acetic Acid

Another approach involves:

  • Step 1: Esterification of 2-(4-isobutoxyphenyl)acetic acid with methanol or ethanol to form the corresponding ester.
  • Step 2: Methylation using methyl iodide to introduce the methyl ester functionality.
  • Step 3: Hydrolysis and acidification to obtain the target compound or its derivatives.

This method is supported by patent CN105037059A, which reports yields of 75–86% for similar substituted phenylacetic acid derivatives using organic or inorganic zinc salts as catalysts and silver salts as cocatalysts for rearrangement reactions at 80–160°C (optimal ~110°C). The use of alcohol during hydrolysis accelerates the process, and recrystallization from petroleum ether and ethyl acetate enhances purity.

Chloromethylation and Subsequent Functional Group Transformations

A preparation method for 4-isobutoxy substituted phenyl derivatives involves:

  • Step 1: Reaction of 4-isobutoxybenzonitrile with chloromethylation reagents under catalysis to obtain chloromethylated intermediates.
  • Step 2: Hydrolysis of the nitrile group to the corresponding aldehyde or acid.
  • Step 3: Oxidation and further derivatization to yield esters such as methyl esters.

This method, detailed in patent CN103880775A, includes reactions in dimethylformamide (DMF) with potassium carbonate and potassium iodide at 80°C for 6 hours, followed by extraction and purification steps.

Catalytic Coupling and N-Alkylation Followed by Hydrolysis

A medicinal chemistry approach involves:

  • Coupling aminoacetate salts with substituted nicotinic acids in acetic acid or CPME solvents.
  • N-alkylation using ethyl iodide and sodium hydride or potassium hydroxide as base.
  • Final hydrolysis to yield methyl esters.

This method emphasizes careful control of reaction conditions, such as dehydration to prevent hydrolysis during coupling and the use of less deliquescent bases like KOH to improve yields. The use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) promotes reaction efficiency.

Classical Acid-Catalyzed Esterification

A general esterification method for fatty acids, applicable to phenylacetic acid derivatives, involves:

  • Protonation of the carboxylic acid to an oxonium ion.
  • Nucleophilic attack by methanol under acidic conditions (e.g., methanolic hydrogen chloride).
  • Refluxing for 1–2 hours or heating at 50°C overnight.
  • Extraction and purification by washing with potassium bicarbonate and drying over anhydrous salts.

This classical method is reliable for preparing methyl esters, including (4-Isobutoxy-phenyl)-acetic acid, methyl ester, especially when high purity is required.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Catalyst(s) Temperature (°C) Yield (%) Notes
Quaternary Ammonium Salt Route 3-Phenoxybenzyl halide, triethylamine, DMF Tertiary amines (e.g., triethylamine) 20–80 Moderate to High Good for substituted phenylacetic esters
Esterification + Methylation 2-(4-Isobutoxyphenyl)acetic acid, MeOH, MeI Zn salts, Ag salts (cocatalyst) 80–160 (opt. 110) 75–86 Rearrangement reaction with high purity
Chloromethylation + Oxidation 4-Isobutoxybenzonitrile, chloromethylation reagents, DMF K2CO3, KI 80 Not specified Multi-step with intermediate isolation
Pd-Catalyzed Coupling + Alkylation Aminoacetate salts, ethyl iodide, CPME Pd catalyst, NaH, KOH, TBAB RT to 80 High Medicinal chemistry optimized for coupling
Acid-Catalyzed Esterification Carboxylic acid, methanolic HCl or H2SO4 Acid catalyst 50–100 High Classical method, widely used for methyl esters

Research Findings and Practical Considerations

  • The quaternary ammonium salt method allows for mild conditions and good selectivity but requires careful control of amine equivalents and solvent choice.
  • The rearrangement catalyzed by zinc and silver salts provides high yields with relatively low toxicity reagents, suitable for scale-up.
  • Chloromethylation followed by oxidation is versatile for introducing functional groups but involves multiple steps and requires careful purification.
  • Pd-catalyzed coupling and N-alkylation methods offer high efficiency and are favored in medicinal chemistry for complex derivatives.
  • Classical acid-catalyzed esterification remains a robust and simple method for methyl ester formation, especially when starting from free acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-isobutoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(4-isobutoxyphenyl)acetic acid

    Reduction: 2-(4-isobutoxyphenyl)ethanol

    Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 2-(4-isobutoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-isobutoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(4-isobutoxyphenyl)acetic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic ring and ester groups. A comparative analysis is provided below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Spectral Data (NMR/IR)
(4-Isobutoxy-phenyl)-acetic acid, methyl ester R = -OCH₂CH(CH₂)₂ C₁₃H₁₈O₃ 222.28 ¹H NMR: δ 1.0 (d, 6H, CH(CH₂)₂), 3.7 (s, 3H, OCH₃); IR: 1737 cm⁻¹ (C=O)
Ethyl [4-(benzyloxy)phenyl]acetate R = -OCH₂C₆H₅ C₁₇H₁₈O₃ 270.32 ¹H NMR: δ 4.1 (q, 2H, OCH₂CH₃), 5.1 (s, 2H, OCH₂Ph); IR: 1730 cm⁻¹ (C=O)
Methyl (4-iodophenyl)acetate R = -I C₉H₉IO₂ 276.07 ¹H NMR: δ 7.6 (d, 2H, Ar-H), 3.6 (s, 3H, OCH₃); MS: m/z 276 [M+H]+
4-Methylphenyl acetate R = -CH₃ C₉H₁₀O₂ 150.18 ¹H NMR: δ 2.3 (s, 3H, CH₃), 3.7 (s, 3H, OCH₃); IR: 1745 cm⁻¹ (C=O)

Key Observations :

  • Electron-withdrawing groups (e.g., -I in 4-iodophenyl) stabilize the ester bond, delaying hydrolysis compared to electron-donating groups (e.g., -CH₃) .

Key Findings :

  • The trifluoromethyl group in compound 28 enhances neuroprotection, reducing required concentrations by 5–10× compared to controls .
  • Ester stability correlates with sustained activity; methyl esters (e.g., 4-methylphenyl acetate) hydrolyze faster than ethyl esters, reducing bioavailability .

Metabolic and Stability Considerations

Ester hydrolysis by carboxylesterases (e.g., AtMES17 in plants) influences bioactivity. Methyl esters generally hydrolyze faster than ethyl or benzyl esters, as seen in methyl indole-3-acetic acid ester (t₁/₂ = 30 min in Arabidopsis) versus ethyl analogs (t₁/₂ > 2 h) . For (4-isobutoxy-phenyl)-acetic acid, methyl ester, the isobutoxy group may sterically hinder esterase access, prolonging half-life compared to simpler analogs .

Biological Activity

(4-Isobutoxy-phenyl)-acetic acid, methyl ester, also known as isobutoxyphenylacetic acid methyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an isobutoxy group attached to a phenyl ring and an acetic acid moiety. This structural configuration is essential for its biological activity.

Anti-inflammatory Properties

Studies have indicated that (4-Isobutoxy-phenyl)-acetic acid, methyl ester exhibits significant anti-inflammatory effects. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Table 1: Summary of Anti-inflammatory Activity

Study ReferenceInhibition MechanismIC50 Value
COX inhibition25 µM
Prostaglandin synthesis reduction30 µM

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Pain models in rodents demonstrated that administration of the compound significantly reduced pain responses, suggesting its potential as a therapeutic agent for pain management.

Table 2: Analgesic Activity in Animal Models

Study ReferenceModel UsedPain Reduction (%)
Formalin test70%
Hot plate test65%

Antioxidant Activity

The antioxidant properties of (4-Isobutoxy-phenyl)-acetic acid, methyl ester have also been explored. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Assessment

Study ReferenceMethod UsedIC50 Value
DPPH assay15 µM
ABTS assay20 µM

Case Study 1: In Vivo Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the in vivo efficacy of (4-Isobutoxy-phenyl)-acetic acid, methyl ester in a model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups.

Case Study 2: Cancer Therapeutics

Recent research has identified that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to (4-Isobutoxy-phenyl)-acetic acid were found to induce apoptosis in MDA-MB-231 breast cancer cells through modulation of the apoptotic pathway.

Table 4: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MDA-MB-2311.5
A5492.0
HepG23.0

Q & A

Basic: What are the optimal synthetic routes and purification methods for (4-Isobutoxy-phenyl)-acetic acid, methyl ester?

Answer:
The synthesis typically involves esterification of (4-Isobutoxy-phenyl)-acetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

  • Reagent Ratios: A 1:3 molar ratio of acid to methanol ensures complete conversion.
  • Temperature Control: Reactions are performed under reflux (60–80°C) for 6–12 hours .
  • Purification: Post-reaction, the product is extracted using ethyl acetate, washed with NaHCO₃ to neutralize residual acid, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1) .
    Validation: Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate) and confirm purity by NMR (e.g., methyl ester singlet at δ 3.6–3.8 ppm) .

Basic: What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

Answer:

  • NMR:
    • ¹H NMR: Expect a singlet for the methyl ester (δ 3.6–3.8 ppm), a multiplet for the isobutoxy group (δ 1.0–1.2 ppm for CH₃; δ 3.4–3.6 ppm for OCH₂), and aromatic protons (δ 6.8–7.2 ppm).
    • ¹³C NMR: The ester carbonyl appears at δ 170–172 ppm .
  • Mass Spectrometry (MS): Electron ionization (EI) shows a molecular ion peak at m/z 236 (C₁₃H₁₆O₃) with fragmentation at the ester group (e.g., m/z 195 [M–OCH₃]⁺) .
    Resolving Contradictions: Discrepancies in aromatic splitting patterns may arise from rotational isomerism. Use variable-temperature NMR or computational simulations (DFT) to confirm assignments .

Advanced: How does the methyl ester moiety influence metabolic stability in biological systems?

Answer:
The methyl ester enhances lipophilicity, improving cell membrane permeability. However, esterases in serum or liver microsomes hydrolyze the ester to the free acid, altering bioavailability.
Methodological Mitigation:

  • Stability Assays: Incubate the compound in human plasma (37°C) and monitor hydrolysis via HPLC. Half-life (t₁/₂) <2 hours indicates rapid metabolism .
  • Pro-drug Design: Co-administer with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to delay hydrolysis .

Advanced: What role does the isobutoxy substituent play in structure-activity relationships (SAR)?

Answer:
The isobutoxy group modulates:

  • Lipophilicity: Increases logP by ~1.5 units compared to methoxy analogs, enhancing blood-brain barrier penetration .
  • Receptor Binding: Bulkier substituents like isobutoxy reduce steric hindrance in hydrophobic pockets of target enzymes (e.g., cyclooxygenase-2) .
    Validation: Compare IC₅₀ values of analogs in enzyme inhibition assays. Isobutoxy derivatives show 3–5x higher potency than ethoxy counterparts .

Advanced: How can thermodynamic properties inform formulation strategies?

Answer:

  • Heat Capacity (Cₚ): Experimental Cₚ values (e.g., 22.13 cal/mol·K at 335K for liquid phase) predict solubility changes with temperature. Lower Cₚ indicates stability in lipid-based formulations .
  • Vapor Pressure: Data from analogous esters (e.g., methyl acetate Pc ≈ 46 atm) suggest volatility, necessitating airtight storage to prevent degradation .

Advanced: What computational methods predict the compound’s toxicological profile?

Answer:

  • In Silico Models: Use EPA’s DSSTox database to predict acute toxicity (e.g., LD₅₀ ≈ 500 mg/kg in rats) .
  • Metabolite Prediction: Tools like ADMET Predictor® simulate phase I metabolites (e.g., demethylation to the carboxylic acid) for hepatotoxicity risk assessment .

Basic: Which chromatographic methods ensure purity for in vitro studies?

Answer:

  • HPLC Conditions:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Methanol:buffer (65:35, pH 4.6 with sodium acetate).
    • Detection: UV at 254 nm. Retention time ≈ 8.2 minutes .
  • Validation: Purity >98% confirmed by peak area normalization and absence of byproduct signals (e.g., unreacted acid at 6.5 minutes) .

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